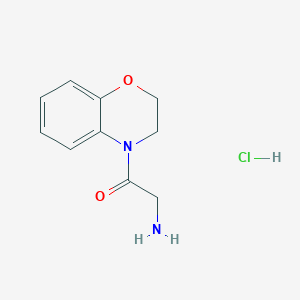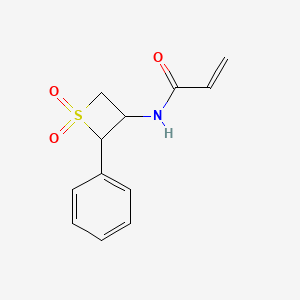![molecular formula C22H21N3O7S2 B2887232 Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223848-56-3](/img/no-structure.png)
Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoate group, which is a benzene ring attached to a carboxylate . The compound also contains a sulfanyl group (–SH), an ethoxy group (–OCH2CH3), and a sulfonyl group (–SO2–) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Synthesis of Heterocyclic Systems : Research involves the synthesis of complex heterocyclic systems that are foundational in developing pharmaceuticals and understanding molecular interactions. For instance, derivatives like Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared and utilized in the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing a methodological approach towards creating biologically relevant structures (Selič, Grdadolnik, & Stanovnik, 1997).
Process Optimization for Intermediate Synthesis : Studies have also focused on optimizing the synthesis process of intermediates like Methyl 2-methoxy-5-aminosulfonyl benzoate. Optimization of reaction conditions such as molar ratio, reaction time, and temperature has significantly improved yield, demonstrating the importance of process efficiency in chemical synthesis (Xu, Guo, Li, & Liu, 2018).
Crystal Structure Analysis : The crystal structure analysis of compounds provides insight into molecular configurations and potential applications. For example, the study on the crystal structure of 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester offers valuable information on molecular interactions and stability, essential for designing drugs with targeted properties (Ming & South, 2004).
Applications in Biological Research
Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties, useful in developing new antibiotics or antifungal agents. Research into 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide and its derivatives highlighted their potential as antimicrobial agents against a range of bacteria and fungi, demonstrating the chemical's applicability in addressing resistant microbial strains (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibition for Disease Treatment : Compounds related to Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate have been explored as enzyme inhibitors, crucial for developing treatments for diseases like cancer and bacterial infections. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues were synthesized and identified as potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The compound could potentially interact with enzymes or receptors in the body, with the exact interactions depending on the structure of the compound and the nature of the target .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed and optimized as a drug. Alternatively, if it has unique chemical or physical properties, it could find use in materials science or other fields .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes several steps, including protection of functional groups, coupling reactions, and deprotection of functional groups.", "Starting Materials": [ "4-ethoxybenzoic acid", "thionyl chloride", "2-amino-5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "methyl 2-amino-3-(benzyloxy)benzoate", "triethylamine", "N,N-dimethylformamide", "diisopropylethylamine", "ethyl acetate", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride", "Coupling of 4-ethoxybenzoyl chloride with 2-amino-5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}-4-ethoxybenzoic acid", "Protection of methyl 2-amino-3-(benzyloxy)benzoate with diisopropylethylamine and ethyl acetate to form methyl 2-(benzyloxy)-3-(diisopropylethylamino)benzoate", "Coupling of methyl 2-(benzyloxy)-3-(diisopropylethylamino)benzoate with 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}-4-ethoxybenzoic acid in the presence of triethylamine and N,N-dimethylformamide to form Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate", "Deprotection of methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate with sodium bicarbonate and water to form the final product" ] } | |
CAS-Nummer |
1223848-56-3 |
Molekularformel |
C22H21N3O7S2 |
Molekulargewicht |
503.54 |
IUPAC-Name |
methyl 2-[[2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O7S2/c1-3-32-14-8-10-15(11-9-14)34(29,30)18-12-23-22(25-20(18)27)33-13-19(26)24-17-7-5-4-6-16(17)21(28)31-2/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI-Schlüssel |
HOGIYVUUDOWZCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine](/img/structure/B2887155.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide](/img/structure/B2887156.png)



![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)
![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)
